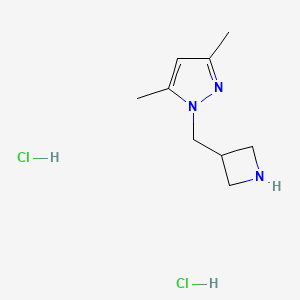
1-(azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
Vue d'ensemble
Description
1-(azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride is a novel compound that combines an azetidine ring with a pyrazole moiety. This unique structural combination imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound is identified by its CAS number 1255718-19-4 and has a molecular weight of 224.13 g/mol .
Chemical Structure
The compound features the following structural characteristics:
| Property | Details |
|---|---|
| IUPAC Name | 1-(Azetidin-3-yl)-3,5-dimethylpyrazole dihydrochloride |
| Molecular Formula | C₈H₁₅Cl₂N₃ |
| Molecular Weight | 224.13 g/mol |
| CAS Number | 1255718-19-4 |
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit potential therapeutic effects in several areas:
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
- Receptor Binding : The pyrazole moiety allows for interactions through hydrogen bonding and π-π stacking with target receptors, which is crucial for its pharmacological activity .
Pharmacological Potential
Research indicates that compounds similar to this compound can serve as bioisosteres for amino acids, potentially mimicking or inhibiting biological processes. This characteristic enhances its applicability in drug design targeting various diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their potential applications:
- Antitumor Activity : A study on pyrazole derivatives indicated significant cytotoxicity against various cancer cell lines. The azetidine structure could enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
- Antibacterial Properties : Research has shown that similar pyrazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structural features contribute to their efficacy in disrupting bacterial cell function .
- Inhibition Studies : In vitro assays have demonstrated that modifications in the pyrazole ring significantly affect the binding affinity to specific targets, indicating a structure-activity relationship (SAR) that can guide further development .
Data Table: Comparative Biological Activities
Propriétés
IUPAC Name |
1-(azetidin-3-ylmethyl)-3,5-dimethylpyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-3-8(2)12(11-7)6-9-4-10-5-9;;/h3,9-10H,4-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWKURVUXZAYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CNC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















